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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-
pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The document
details its core physicochemical properties, including its precise molecular weight, and offers an
in-depth exploration of its synthesis, spectroscopic characterization, and applications in modern
drug discovery. This guide is intended to serve as a critical resource for researchers engaged

in the design and synthesis of novel therapeutic agents, particularly in the domain of kinase
inhibitors and other targeted therapies. All protocols and data are presented with the causality
of experimental choices in mind, ensuring scientific integrity and reproducibility.

Introduction

4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a compound of
significant interest in the field of pharmaceutical sciences. The 7-azaindole scaffold is a
privileged structure, known for its ability to mimic purine bases and engage in critical hydrogen
bonding interactions with biological targets. The introduction of a bromine atom at the 4-
position and a methyl group on the pyrrole nitrogen provides a versatile synthetic handle for
further chemical modification through cross-coupling reactions, making it an invaluable
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intermediate in the synthesis of complex molecular architectures. Its role as a "Protein
Degrader Building Block" underscores its importance in the development of novel therapeutic
modalities like PROTACSs (Proteolysis Targeting Chimeras)[1]. This guide will provide the
foundational knowledge required to effectively utilize this compound in a research and
development setting.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its
application in chemical synthesis and drug design. The molecular weight, in particular, is a
critical parameter for reaction stoichiometry, analytical characterization, and high-throughput
screening.

The key properties of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine are summarized below.

Property Value Source
Molecular Formula CsH7BrN2 [1]
Molecular Weight 211.062 g/mol [1]

CAS Number 1234616-25-1 [1]
Appearance Solid (form may vary) N/A
Purity Typically 297% [1]

Room temperature, in a tightly-
Storage ] [11[2]
closed container

The molecular weight is a definitive characteristic derived from its atomic composition. It is
essential for calculating molar equivalents in reaction setups and is the primary value observed
in mass spectrometry analysis for compound verification.

Chemical Structure Diagram

The structural formula provides a visual representation of the atomic arrangement and
connectivity, which dictates the molecule's chemical behavior and steric properties.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.calpaclab.com/4-bromo-1-methyl-1h-pyrrolo-2-3-b-pyridine-min-97-1-gram/ala-b172801-1g
https://www.benchchem.com/product/b1373930?utm_src=pdf-body
https://www.calpaclab.com/4-bromo-1-methyl-1h-pyrrolo-2-3-b-pyridine-min-97-1-gram/ala-b172801-1g
https://www.calpaclab.com/4-bromo-1-methyl-1h-pyrrolo-2-3-b-pyridine-min-97-1-gram/ala-b172801-1g
https://www.calpaclab.com/4-bromo-1-methyl-1h-pyrrolo-2-3-b-pyridine-min-97-1-gram/ala-b172801-1g
https://www.calpaclab.com/4-bromo-1-methyl-1h-pyrrolo-2-3-b-pyridine-min-97-1-gram/ala-b172801-1g
https://www.calpaclab.com/4-bromo-1-methyl-1h-pyrrolo-2-3-b-pyridine-min-97-1-gram/ala-b172801-1g
https://aksci.com/sds/3834DB_SDS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Chemical structure of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Synthesis and Purification

The synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its parent scaffold, 7-
azaindole, can be achieved through various synthetic routes. A common strategy involves the
reductive cyclization of a suitably substituted nitropyridine precursor. The methylation of the
pyrrole nitrogen is typically performed as a separate step.

lllustrative Synthetic Workflow

The following diagram outlines a generalized, high-level workflow for the synthesis,
emphasizing the key transformations.

4-Bromo-1H-pyrrolo[2,3-blpyridine Purification
(4-Bromo-7-azaindole) (silica Gel Chromatography)

Substituted Nitropyridine Precursor

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of the target compound.

Protocol: N-Methylation of 4-Bromo-1H-pyrrolo[2,3-
b]pyridine

This protocol describes the final methylation step, a crucial transformation for creating the title
compound.

Causality: The choice of a strong base like sodium hydride (NaH) is critical for deprotonating
the pyrrole nitrogen, which has a pKa of approximately 17. This deprotonation generates the
corresponding anion, a potent nucleophile, which readily attacks the electrophilic methyl group
of methyl iodide (CHsl) in an Sn2 reaction. Anhydrous DMF is used as the solvent because it is
polar and aprotic, effectively solvating the cation without interfering with the nucleophile. The
reaction is run at 0°C initially to control the exothermic reaction of NaH with any trace moisture
and the subsequent methylation.

Methodology:
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e Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere
(Nitrogen or Argon), add 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

» Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material
(approx. 0.1 M concentration).

o Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60%
dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water;
ensure all equipment is dry.

 Activation: Stir the mixture at 0°C for 30 minutes. The evolution of hydrogen gas should
cease, and the solution may change color, indicating the formation of the sodium salt.

o Methylation: Add methyl iodide (CHsl, 1.2 eq) dropwise via syringe, keeping the temperature
at 0°C.

o Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring
by Thin Layer Chromatography (TLC) until the starting material is consumed.

e Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium
chloride (NH4Cl) solution at 0°C.

o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

» Washing: Wash the combined organic layers with water and then with brine to remove
residual DMF and salts.

» Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa),
filter, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel to yield
the pure 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the synthesized
compound. Mass spectrometry confirms the molecular weight, while NMR spectroscopy
elucidates the precise molecular structure.
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Technique

Expected Data

Purpose

Mass Spectrometry (MS)

[M+H]* = 211.0/213.0 (Isotopic

pattern for Bromine)

Confirms the molecular weight
and the presence of a bromine

atom.

Signals corresponding to

aromatic protons, a pyrrole

Confirms the structural

1H NMR
proton, and the N-methyl arrangement of protons.
group singlet.
Signals corresponding to the i
] ] ] Confirms the carbon skeleton
13C NMR eight unique carbon atoms in

the structure.

of the molecule.

Note: Specific chemical shifts (ppm) in NMR spectra are dependent on the solvent used (e.g.,
CDCls, DMSO-de)[3][4]. Researchers should consult spectral databases or perform their own

analysis for precise peak assignments[5].

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.

The bromine atom at the C4 position serves as a key point for diversification via metal-

catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the

introduction of various aryl, heteroaryl, or amino groups.

e FGFR Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to
develop potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a pathway often

dysregulated in various cancers[6].

e CSFI1R Inhibitors: Derivatives of this scaffold have been investigated as inhibitors for Colony-
Stimulating Factor 1 Receptor (CSF1R), a target in inflammatory diseases and oncology[7].

e General Kinase Inhibition: The structure is broadly applicable for targeting the ATP-binding

site of numerous kinases, making it a valuable starting point for inhibitor design programs]8].

The N-methyl group helps to improve cell permeability and can fill specific hydrophobic pockets

within a target's active site, often enhancing binding affinity and modifying the compound's
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metabolic profile.

Safety and Handling

As with any brominated heterocyclic compound, proper safety precautions are mandatory.

o Personal Protective Equipment (PPE): Always wear safety glasses with side-shields,
chemical-resistant gloves, and a lab coat[9].

» Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust or vapors[2]. Avoid contact with skin and eyes[10].

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
substances[2].

» Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not
let the product enter drains[9].

Hazard Statements (General for this class of compounds):
e May be harmful if swallowed.

o Causes skin and serious eye irritation/damage|[2].

o May cause respiratory irritation[2].

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling
the material[9][11].

Conclusion

4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a high-value chemical intermediate with a
precise molecular weight of 211.062 g/mol . Its strategic combination of a 7-azaindole core, a
reactive bromine handle, and an N-methyl group makes it an exceptionally versatile tool for
medicinal chemists. A thorough understanding of its properties, synthesis, and handling is
crucial for leveraging its full potential in the discovery and development of next-generation
targeted therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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